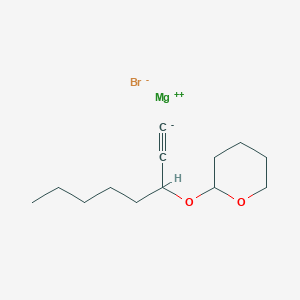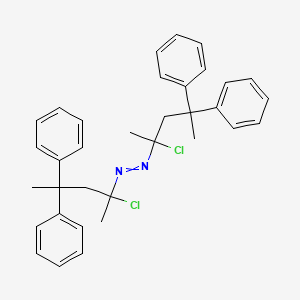![molecular formula C11H7ClN2O2 B14582574 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-44-2](/img/structure/B14582574.png)
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the oxazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the use of a modified Pictet-Spengler reaction, where the oxazole ring is formed via cyclization of an appropriate precursor . This method typically employs catalysts such as copper trifluoroacetate (Cu(TFA)2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated oxazoloquinolines .
Scientific Research Applications
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazoloquinolines such as:
Uniqueness
7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61428-44-2 |
|---|---|
Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
7-chloro-8-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H7ClN2O2/c1-5-2-6-8(3-7(5)12)13-4-9-10(6)16-11(15)14-9/h2-4H,1H3,(H,14,15) |
InChI Key |
YMDKADOQCWKBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1Cl)NC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)



![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)






![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)
